1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine

CFTR Modulation Cystic Fibrosis Medicinal Chemistry

1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine (CAS: 1270368-20-1; racemate) is a fluorinated organic amine featuring a chiral alpha-methylbenzylamine core fused to a 2,2-difluoro-1,3-benzodioxole heterocycle. As a 4-substituted derivative of the privileged 2,2-difluoro-1,3-benzodioxole scaffold, this compound serves as a versatile building block in the synthesis of bioactive molecules , notably as a key intermediate for CFTR modulators, fungicides such as fludioxonil analogs, and other therapeutically relevant structures.

Molecular Formula C9H9F2NO2
Molecular Weight 201.17 g/mol
Cat. No. B12509791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine
Molecular FormulaC9H9F2NO2
Molecular Weight201.17 g/mol
Structural Identifiers
SMILESCC(C1=C2C(=CC=C1)OC(O2)(F)F)N
InChIInChI=1S/C9H9F2NO2/c1-5(12)6-3-2-4-7-8(6)14-9(10,11)13-7/h2-5H,12H2,1H3
InChIKeyCBTSTJVNWKVHDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine: A High-Purity Fluorinated Building Block for Advanced Medicinal Chemistry and CFTR-Targeted Research


1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine (CAS: 1270368-20-1; racemate) is a fluorinated organic amine featuring a chiral alpha-methylbenzylamine core fused to a 2,2-difluoro-1,3-benzodioxole heterocycle [1]. As a 4-substituted derivative of the privileged 2,2-difluoro-1,3-benzodioxole scaffold, this compound serves as a versatile building block in the synthesis of bioactive molecules [2], notably as a key intermediate for CFTR modulators, fungicides such as fludioxonil analogs, and other therapeutically relevant structures [3] [4]. The compound is commercially available as both the racemate and its enantiopure (R)- and (S)- forms , with typical purities ranging from 95% to 98% , and a molecular weight of 201.17 g/mol (free base) [1] [5].

Why 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine Cannot Be Replaced by Common In-Class Analogs


The 4-substituted difluorobenzodioxole architecture is a privileged pharmacophore with unique physicochemical properties that are highly sensitive to substitution pattern. The 2,2-difluoromethylene group confers resistance to metabolic degradation [1] and enhances lipophilicity [2], while the 4-position substitution dictates the compound's steric and electronic profile. Closely related analogs, such as the 5-substituted regioisomers or the non-fluorinated benzodioxoles , exhibit drastically different biological activities, binding affinities, and physicochemical properties. For instance, the 2,2-difluorobenzodioxole moiety is a key determinant of potency in CFTR modulators [3] and antischistosomal agents [4], where the specific 4-substitution pattern is essential for target engagement. Generic substitution with non-fluorinated or regioisomeric analogs therefore fails to recapitulate the desired activity and pharmacokinetic profile, making this specific compound a non-interchangeable building block for advanced medicinal chemistry programs.

1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine: Quantitative Differentiation Against Key Analogs


Regioisomeric Potency Differentiation: 4-Substituted vs. 5-Substituted Benzodioxoles in CFTR Modulation

In the context of CFTR corrector development, the 4-substituted 2,2-difluorobenzodioxole scaffold demonstrates quantifiably different binding and functional rescue compared to its 5-substituted regioisomer. Hybrid derivatives based on VX-809, which incorporate a 4-substituted benzodioxole, achieve potent F508del-CFTR correction with EC50 values in the low nanomolar range [1]. In contrast, compounds bearing a 5-substituted benzodioxole moiety often show significantly reduced or no measurable corrector activity in the same assays [2]. This regioisomeric differentiation is critical for structure-based design and procurement of active analogs.

CFTR Modulation Cystic Fibrosis Medicinal Chemistry

Fluorination-Dependent Metabolic Stability: 2,2-Difluoro vs. Non-Fluorinated Benzodioxole Analogs

The presence of the gem-difluoro group at the 2-position of the benzodioxole ring is a critical determinant of metabolic stability. The 2,2-difluoro-1,3-benzodioxole (DFBD) moiety is resistant to metabolism by human and microbial enzymes, with defluorination requiring specialized bacterial dioxygenases [1]. In contrast, non-fluorinated benzodioxole analogs are susceptible to rapid oxidative metabolism via CYP450 enzymes, leading to ring-opening and rapid clearance [2]. While direct comparative metabolic stability data for the target compound are not available, the well-established class effect of the DFBD moiety provides a strong inference for enhanced in vivo half-life .

Drug Metabolism Pharmacokinetics Bioavailability

Stereochemical Impact on Biological Activity: (R)- vs. (S)-Enantiomers of 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine

The target compound contains a chiral center, and the (R)- and (S)-enantiomers exhibit different biological activities when incorporated into larger molecules. In the context of CFTR modulators, the (R)-enantiomer of the 4-substituted ethylamine is consistently more potent than the (S)-enantiomer or the racemate. For example, hybrid CFTR correctors bearing an (R)-configured 1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethylamine moiety show EC50 values in the 70-87 nM range [1], while the corresponding (S)-enantiomers are less active or inactive [2]. This stereochemical preference is crucial for maximizing therapeutic efficacy and minimizing off-target effects.

Chiral Synthesis Enantioselectivity CFTR Modulation

Commercial Availability and Purity Comparison: (R)- vs. (S)- vs. Racemic 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine

The (R)-enantiomer of 1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethylamine is commercially available from multiple vendors with high purity (98%+) and is typically in stock for immediate procurement . In contrast, the (S)-enantiomer is less widely available and often offered at lower purity (95%) , while the racemate (CAS 1270368-20-1) is less commonly stocked [1]. This differential availability reflects the higher demand for the (R)-enantiomer in CFTR modulator synthesis and other pharmaceutical applications, where stereochemistry is critical for activity.

Chemical Sourcing Chiral Building Blocks Supply Chain

Antischistosomal Activity Comparison: 2,2-Difluorobenzodioxole vs. 4-Fluoro-3-trifluoromethylphenyl Substructure

In a series of N,N′-diarylurea antischistosomal agents, the 2,2-difluorobenzodioxole substructure confers a distinct profile of high ex vivo activity and high plasma exposure. Compounds bearing this moiety exhibited ex vivo IC50 values against Schistosoma mansoni in the range of 0.15 to 5.6 µM, with relatively low cytotoxicity [1]. In contrast, analogs containing a 4-fluoro-3-trifluoromethylphenyl substructure, while also highly active ex vivo, showed lower plasma exposure but superior in vivo activity [1]. This highlights the 2,2-difluorobenzodioxole group's unique contribution to pharmacokinetic properties, making it a valuable scaffold for optimizing exposure-driven efficacy.

Antiparasitic Schistosomiasis SAR

Lipophilicity Differentiation: 2,2-Difluoro-1,3-benzodioxol-4-yl vs. Non-Fluorinated Benzodioxole Analogs

The gem-difluoro group significantly increases the lipophilicity of the benzodioxole scaffold. Compounds containing the 2,2-difluoro-1,3-benzodioxol-4-yl substructure, such as fludioxonil, exhibit a calculated LogP of approximately 2.87-4.12 [1] [2], which is substantially higher than that of non-fluorinated benzodioxole analogs (estimated LogP ~1.5-2.0) . This enhanced lipophilicity improves membrane permeability and can positively influence oral bioavailability , a key consideration in drug design.

Lipophilicity LogP Drug Design

1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine: Priority Application Scenarios Driven by Quantitative Differentiation


CFTR Modulator Lead Optimization and Scale-Up

Use the (R)-enantiomer (CAS 1213203-92-9) as a key chiral building block for synthesizing novel CFTR corrector hybrids. The 4-substitution pattern is essential for achieving low nanomolar EC50 values in F508del-CFTR functional assays (EC50 = 0.070 - 0.087 µM), and the (R)-stereochemistry is required for maximal activity [5]. Procure material with ≥98% purity from established suppliers to ensure reproducibility in SAR studies and scale-up campaigns .

Synthesis of Metabolically Stable Antiparasitic Agents

Incorporate the racemic or enantiopure building block into N,N′-diarylurea scaffolds for antischistosomal drug discovery. The 2,2-difluorobenzodioxole substructure confers high ex vivo activity (IC50 = 0.15 - 5.6 µM) and, critically, high plasma exposure in murine models, a distinct advantage over other highly active chemotypes that suffer from low systemic levels [5]. This scaffold is particularly valuable when balancing potency with pharmacokinetic performance.

Development of Bioavailable CNS or Oral Drug Candidates

Leverage the enhanced lipophilicity (LogP ~2.87-4.12) and metabolic stability of the 2,2-difluoro-1,3-benzodioxol-4-yl moiety to design drug candidates with improved passive membrane permeability and reduced first-pass metabolism [5] . This is particularly advantageous for programs targeting intracellular or CNS targets where blood-brain barrier penetration is required .

Stereoselective Synthesis of Agrochemical Intermediates

Utilize the 4-substituted difluorobenzodioxole scaffold, as exemplified by the fungicide fludioxonil (which contains a 4-(3-cyanopyrrol-4-yl) substituent), as a template for designing novel crop protection agents [5]. The 1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethylamine serves as a versatile intermediate for introducing this privileged fungicidal pharmacophore, with the (R)-enantiomer offering the highest purity and supply chain reliability for industrial-scale synthesis .

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